Cas no 1799763-11-3 (methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate)

methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate
- 4-Quinolinecarboxylic acid, 2-(aminocarbonyl)-8-chloro-, methyl ester
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- MDL: MFCD31636912
- インチ: 1S/C12H9ClN2O3/c1-18-12(17)7-5-9(11(14)16)15-10-6(7)3-2-4-8(10)13/h2-5H,1H3,(H2,14,16)
- InChIKey: SVARRHSGGBMJHY-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2Cl)C(C(OC)=O)=CC=1C(N)=O
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774181-100mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 95% | 100mg |
$320 | 2024-06-06 | |
eNovation Chemicals LLC | D774181-0.25g |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 95% | 0.25g |
$545 | 2023-05-17 | |
Aaron | AR01DIVF-1g |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 96% | 1g |
$1037.00 | 2023-12-14 | |
Aaron | AR01DIVF-500mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 96% | 500mg |
$742.00 | 2023-12-14 | |
1PlusChem | 1P01DIN3-250mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 98% | 250mg |
$485.00 | 2024-06-18 | |
A2B Chem LLC | AX09503-1g |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 98% | 1g |
$1060.00 | 2024-04-20 | |
A2B Chem LLC | AX09503-500mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 98% | 500mg |
$760.00 | 2024-04-20 | |
Aaron | AR01DIVF-100mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 96% | 100mg |
$301.00 | 2023-12-14 | |
abcr | AB590306-250mg |
Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate; . |
1799763-11-3 | 250mg |
€873.90 | 2024-07-24 | ||
eNovation Chemicals LLC | D774181-500mg |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
1799763-11-3 | 95% | 500mg |
$775 | 2024-06-06 |
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
methyl 2-carbamoyl-8-chloroquinoline-4-carboxylateに関する追加情報
Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate (CAS No. 1799763-11-3): A Comprehensive Overview
Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate, with the chemical formula C₁₃H₉ClN₂O₃, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1799763-11-3, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both carbamoyl and chloro substituents on the quinoline backbone makes it a versatile scaffold for drug discovery and development.
The< strong>Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate molecule exhibits a rich chemical profile that includes multiple reactive sites. These sites are particularly attractive for medicinal chemists seeking to design novel therapeutic agents. The carbamoyl group at the 2-position and the carboxylate moiety at the 4-position contribute to the compound's ability to engage in various biochemical interactions, making it a promising candidate for further exploration.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The specific substitution pattern of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate positions it as a potential lead compound in these therapeutic areas. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and pathways involved in disease progression, although further studies are necessary to fully elucidate its mechanism of action.
The< strong>cas no1799763-11-3 identifier ensures that researchers can reliably obtain and reference this compound in their experiments. Its synthesis involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are often employed to construct the complex quinoline core.
One of the most compelling aspects of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate is its structural diversity. The combination of nitrogen-containing heterocycles with oxygen-rich functional groups creates a molecular framework that can be easily modified to explore different pharmacophores. This flexibility is crucial for developing drug candidates that can interact effectively with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate with greater accuracy. Molecular docking studies have suggested that this compound may bind to specific protein receptors, potentially leading to therapeutic effects. These virtual screening approaches are complemented by experimental validation, which helps to confirm the predicted interactions and refine the design of future derivatives.
The< strong>product name: Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate encapsulates its chemical identity while highlighting its key functional groups. This nomenclature is essential for ensuring clarity in scientific literature and patent applications. As research progresses, this compound may be incorporated into libraries of bioactive molecules used for high-throughput screening assays.
In conclusion, Methyl 2-Carbamoyl-8-Chloroquinoline-4-Carboxylate (CAS No. 1799763-11-3) represents a fascinating area of investigation within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. Continued research into this compound will likely yield new insights into its therapeutic applications and contribute to the development of novel treatments for various diseases.
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